REACTION_SMILES
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[CH3:9][S:10](=[O:11])(=[O:12])[c:13]1[cH:14][cH:15][c:16]([B:19]([OH:20])[OH:21])[cH:17][cH:18]1.[Cl:1][c:2]1[cH:3][n:4][cH:5][c:6]([NH2:8])[n:7]1>>[c:2]1(-[c:16]2[cH:15][cH:14][c:13]([S:10]([CH3:9])(=[O:11])=[O:12])[cH:18][cH:17]2)[cH:3][n:4][cH:5][c:6]([NH2:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(B(O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cncc(Cl)n1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(-c2cncc(N)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |